3-(Pyridin-2-ylthio)butan-1-ol
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Overview
Description
3-(Pyridin-2-ylthio)butan-1-ol is an organic compound that features a pyridine ring attached to a butanol chain via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylthio)butan-1-ol typically involves the reaction of pyridine-2-thiol with butan-1-ol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with butan-1-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylthio)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a thioether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Pyridin-2-ylthio)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism by which 3-(Pyridin-2-ylthio)butan-1-ol exerts its effects depends on its interaction with molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethanol: Similar structure but lacks the sulfur atom.
Butan-1-ol: Similar chain structure but lacks the pyridine ring and sulfur atom.
Pyridine-2-thiol: Contains the pyridine ring and sulfur atom but lacks the butanol chain.
Uniqueness
3-(Pyridin-2-ylthio)butan-1-ol is unique due to the combination of a pyridine ring, a sulfur atom, and a butanol chain. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in diverse applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C9H13NOS |
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Molecular Weight |
183.27 g/mol |
IUPAC Name |
3-pyridin-2-ylsulfanylbutan-1-ol |
InChI |
InChI=1S/C9H13NOS/c1-8(5-7-11)12-9-4-2-3-6-10-9/h2-4,6,8,11H,5,7H2,1H3 |
InChI Key |
XFQBFISVRCWMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)SC1=CC=CC=N1 |
Origin of Product |
United States |
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